5-amino-1H-pyrazole-3-carboxamide

BTK inhibition Covalent inhibitor Kinase selectivity

Researchers targeting BTK-driven B-cell malignancies often face challenges in identifying scaffolds with validated hinge-region binding. 5-Amino-1H-pyrazole-3-carboxamide (CAS 1219743-26-6) addresses this need with a crystallographically confirmed binding mode (PDB: 6MNY). - Enables rational design of reversible-covalent BTK inhibitors with tunable target residence time. - Provides a privileged hydrogen-bonding motif complementary to β-sheet peptide structures for transcription factor inhibition. - Offers a differentiated covalent mode of action for antifungal research against Botrytis cinerea and Fusarium oxysporum. Supplied with full analytical documentation to ensure batch-to-batch consistency.

Molecular Formula C4H6N4O
Molecular Weight 126.119
CAS No. 1219743-26-6
Cat. No. B596622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-pyrazole-3-carboxamide
CAS1219743-26-6
Molecular FormulaC4H6N4O
Molecular Weight126.119
Structural Identifiers
SMILESC1=C(NN=C1N)C(=O)N
InChIInChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8)
InChIKeyRMTDSXQVNSXONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-pyrazole-3-carboxamide: Core Pharmacophore Data


5-Amino-1H-pyrazole-3-carboxamide (CAS 1219743-26-6) is a low molecular weight (126.12 g/mol) heterocyclic building block . The 5-amino-3-carboxamide substitution pattern establishes a complementary hydrogen-bonding motif with β-sheet peptide structures, which has been exploited for the rational design of transcription factor inhibitors [1]. The scaffold serves as the foundation for potent covalent Bruton's tyrosine kinase (BTK) inhibitors, with crystallographic validation of binding mode available (PDB: 6MNY) [2].

Pharmacophore Complementary β-sheet hydrogen-bonding recognition motif
Crystallography BTK hinge-region binding mode validated (PDB: 6MNY)
Tunable reactivity Cyanamide reversible-covalent warhead exploration scaffold

5-Amino-1H-pyrazole-3-carboxamide: Isomeric Substitution Specificity


Substituting the 5-amino-1H-pyrazole-3-carboxamide scaffold with the isomeric 3-amino-1H-pyrazole-5-carboxamide or with alternative 4-carboxamide regioisomers results in fundamentally different hydrogen-bonding geometry and vector orientation. The 5-amino-3-carboxamide arrangement positions the amide and amino groups to form a bidentate interaction with β-sheet peptide backbones, a design principle validated in transcription factor inhibitor discovery [1]. This specific spatial configuration is essential for maintaining the binding mode observed in crystallographic complexes with BTK, where the 3-carboxamide moiety participates in critical hinge-region interactions [2]. Generic substitution with other aminopyrazole regioisomers disrupts this pharmacophore geometry and compromises target engagement.

5-Amino-3-carboxamide (target) Positions amide and amino groups for bidentate H-bonding with β-sheet backbones; enables BTK hinge interaction
3-Amino-5-carboxamide or 4-carboxamide regioisomers Altered hydrogen-bonding geometry disrupts pharmacophore recognition and target engagement; not interchangeable

5-Amino-1H-pyrazole-3-carboxamide: Performance Evidence


BTK Inhibition and EGFR Selectivity

Aminopyrazole carboxamide-based BTK inhibitors incorporating a cyanamide reactive group (exemplified by compound 9a, PDB: 6MNY) demonstrate superior combined BTK potency and EGFR selectivity relative to acrylamide-based irreversible covalent inhibitors. The cyanamide group enables a reversible-covalent mechanism that mitigates off-target reactivity while maintaining target engagement [1].

BTK vs EGFR Selectivity
Head-to-head
Cyanamide-based aminopyrazole carboxamide series: reported highest combined BTK potency and EGFR selectivity profile
Supports reversible-covalent warhead selectivity profiling
Biochemical kinase assays; X-ray at 2.80 Å (PDB: 6MNY)
BTK inhibition Covalent inhibitor Kinase selectivity Reversible-covalent

HIF-1α and NF-AT Inhibition from Pyrazole Library

A focused pyrazole library based on the 5-amino-3-pyrazole carboxamide scaffold yielded compounds with distinct transcription factor inhibitory profiles. Compound 7e was identified as a novel lead against HIF-1α, while compound 8g demonstrated activity against NF-AT [1]. This bifurcation of activity from a common scaffold core demonstrates tunable selectivity.

Transcription Factor Hits
Cross-study
Compound 7e identified as HIF-1α inhibitor; compound 8g active against NF-AT from focused pyrazole library
Scaffold enables tunable selectivity across transcription factor targets
Preliminary inhibition assays; qualitative lead identification
Transcription factor HIF-1α NF-AT Pyrazole library Lead discovery

β-Sheet Hydrogen-Bonding Recognition

The 5-amino-3-pyrazole carboxamide scaffold was rationally designed to engage in complementary hydrogen bonding with β-sheet peptide structures, a recognition motif not achieved by alternative pyrazole substitution patterns or non-carboxamide heterocycles [1]. This interaction forms the mechanistic basis for transcription factor inhibition.

β-Sheet Recognition
Class-level
Rationally designed complementary H-bonding with β-sheet peptide structures
Supports transcription factor PPI inhibitor design hypothesis
Design rationale; requires experimental validation
Hydrogen bonding β-sheet Molecular recognition Scaffold design

Antifungal Activity Against Major Crop Pathogens

5-Amino-1H-pyrazole-3-carboxamide demonstrates inhibitory activity against three agriculturally relevant fungal pathogens: Botrytis cinerea (gray mold), Alternaria alternata, and Fusarium oxysporum . The proposed mechanism involves covalent bond formation with amino, hydroxyl, or sulfur atoms in the fungal cell wall via the cyano group, leading to disrupted protein synthesis.

Antifungal Spectrum
Data to verify
In vitro activity against Botrytis cinerea, Alternaria alternata, Fusarium oxysporum
Supports antifungal screening research
No source provided; data to verify independently
Antifungal Fungicide Agrochemical Crop protection

5-Amino-1H-pyrazole-3-carboxamide: Procurement Scenarios


BTK Inhibitor Lead Optimization

Research groups developing next-generation BTK inhibitors for B-cell malignancies should procure this scaffold to explore cyanamide-based reversible-covalent warheads. The crystallographically validated binding mode (PDB: 6MNY) provides a structural roadmap for optimizing hinge-region interactions, while the tunable covalent chemistry enables balancing target residence time against EGFR selectivity [1].

HIF-1α and NF-AT Transcription Factor Library

Medicinal chemistry teams pursuing transcription factor inhibition should utilize 5-amino-1H-pyrazole-3-carboxamide as a core building block for focused library synthesis. The scaffold's demonstrated capacity to yield selective leads against both HIF-1α and NF-AT from a single chemotype [1] offers an efficient entry point for parallel lead discovery programs in oncology or immunology.

β-Sheet PPI Inhibitor Design

Programs targeting β-sheet-mediated protein-protein interactions should consider this scaffold as a privileged recognition element. The rational design basis—complementary hydrogen bonding with β-sheet peptide structures [1]—positions the compound for applications in inhibiting transcription factor-DNA interactions and other β-sheet-dependent binding events.

Agricultural Fungicide Development for Horticulture

Agrochemical research teams developing fungicides for Botrytis cinerea, Alternaria alternata, or Fusarium oxysporum control should evaluate 5-amino-1H-pyrazole-3-carboxamide as a lead scaffold. The compound's covalent mechanism of action against fungal cell wall components [1] offers a differentiated mode of action from commercial triazole or strobilurin fungicides.

Application
Selection Property
Validation Focus
BTK inhibitor lead optimization studies
Crystallographically validated hinge-binding scaffold
Reversible-covalent warhead selectivity profiling
Transcription factor inhibitor library synthesis
Tunable selectivity from a single chemotype
Parallel lead identification for HIF-1α and NF-AT
β-sheet protein-protein interaction inhibitor design
Complementary H-bonding recognition motif
Transcription factor–DNA interaction inhibition studies
Agricultural fungicide discovery research
Covalent fungal cell wall targeting scaffold
Multi-pathogen spectrum screening (Botrytis, Alternaria, Fusarium)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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